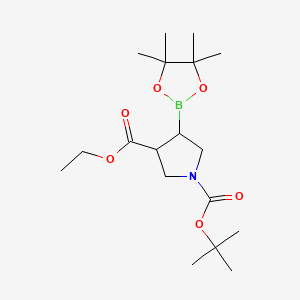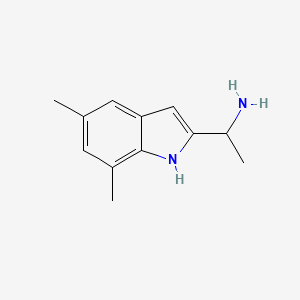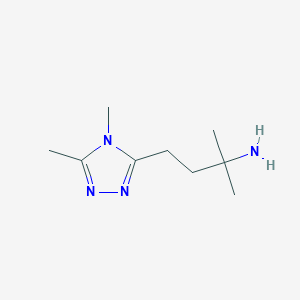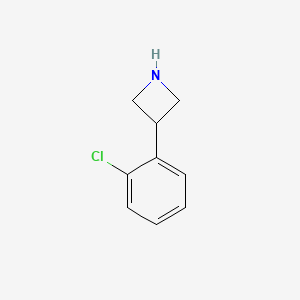
3-(2-Chlorophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)azetidine is a four-membered heterocyclic compound featuring an azetidine ring substituted with a 2-chlorophenyl group
Métodos De Preparación
The synthesis of 3-(2-Chlorophenyl)azetidine can be achieved through various methods:
Cyclization: One common method involves the cyclization of appropriate precursors under specific conditions.
Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction where a nucleophile attacks a suitable precursor leading to the formation of the azetidine ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity under scalable conditions.
Análisis De Reacciones Químicas
3-(2-Chlorophenyl)azetidine undergoes various chemical reactions due to the strain-driven character of its four-membered ring:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring into more stable structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(2-Chlorophenyl)azetidine exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate conditions . This reactivity allows it to participate in various chemical reactions, leading to the formation of different products.
Comparación Con Compuestos Similares
3-(2-Chlorophenyl)azetidine can be compared with other similar compounds such as aziridines and other azetidines:
Other Azetidines: Various azetidine derivatives exist, each with unique substituents that confer different properties and reactivities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties.
Propiedades
Fórmula molecular |
C9H10ClN |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)azetidine |
InChI |
InChI=1S/C9H10ClN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
Clave InChI |
ZMKGFUUMMCARDM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



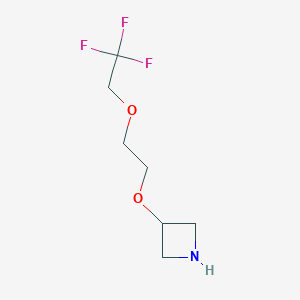
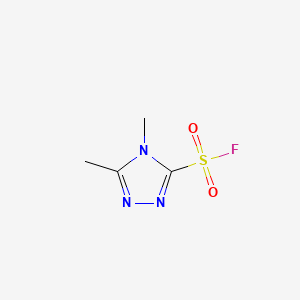
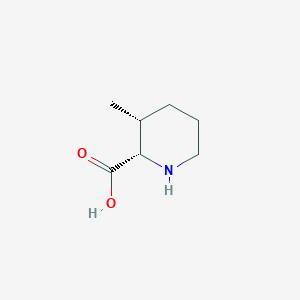

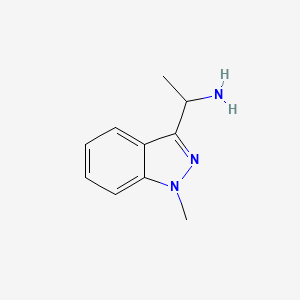
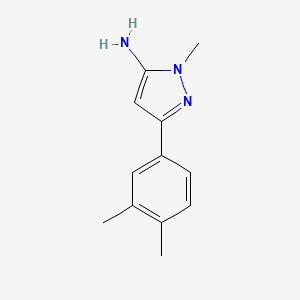
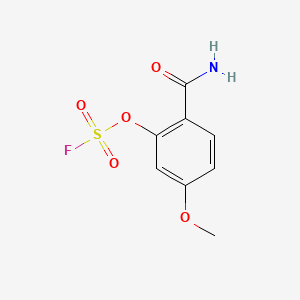
![Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)

![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
